molecular formula C7H16OS B1147943 3-Mercapto-1-heptanol CAS No. 548741-00-0

3-Mercapto-1-heptanol

Cat. No.: B1147943
CAS No.: 548741-00-0
M. Wt: 148.27
Attention: For research use only. Not for human or veterinary use.
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Description

3-Mercapto-1-heptanol is an organic sulfur compound with the molecular formula C7H16OS and a molecular weight of 148.27 g/mol . Its structure features a sulfanyl (-SH) group at the third carbon and a hydroxyl group at the terminal carbon of a seven-carbon chain . This mercapto alcohol is primarily valued in research for its potential organoleptic properties and is a subject of investigation in flavor and fragrance chemistry. It is used in combinatorial synthesis studies to explore the sensorial properties of volatile sulfur compounds, which are significant contributors to the aromas of various foods and beverages . Researchers utilize this compound in gas chromatography (GC) analysis to understand its elution behavior, employing both polar (e.g., BP-20) and non-polar (e.g., BPX-5) capillary columns to characterize its properties . The compound is for Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate precautions, as similar mercaptan compounds can cause serious eye and skin irritation .

Properties

CAS No.

548741-00-0

Molecular Formula

C7H16OS

Molecular Weight

148.27

Purity

95% min.

Synonyms

3-Mercapto-1-heptanol

Origin of Product

United States

Synthetic Methodologies for 3 Mercapto 1 Heptanol

Stereoselective Synthesis Approaches

The demand for enantiomerically pure compounds has driven the development of stereoselective synthesis routes to 3-Mercapto-1-heptanol. These methods aim to control the three-dimensional arrangement of atoms, leading to specific stereoisomers of the target molecule.

Sharpless Asymmetric Epoxidation as a Precursor Step

A key strategy in the stereoselective synthesis of 3-Mercapto-1-heptanol involves the Sharpless asymmetric epoxidation. This powerful reaction allows for the enantioselective conversion of prochiral allylic alcohols into chiral 2,3-epoxyalcohols. researchgate.net In the synthesis of 3-Mercapto-1-heptanol, (E)-2-hepten-1-ol serves as the starting material.

The Sharpless epoxidation utilizes a catalyst system composed of titanium tetraisopropoxide [Ti(O-i-Pr)₄] and a chiral diethyl tartrate (DET) ligand. The choice of the DET enantiomer, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation. For instance, the synthesis of (S)-3-mercapto-1-heptyl acetate (B1210297) employs the Sharpless asymmetric epoxidation of (E)-2-heptenol to yield (2R,3R)-2,3-epoxy-1-heptanol. researchgate.net

Table 1: Reagents for Sharpless Asymmetric Epoxidation of (E)-2-hepten-1-ol

ReagentRole
(E)-2-hepten-1-olSubstrate
Titanium tetraisopropoxideCatalyst
Diethyl tartrate (DET)Chiral ligand
tert-Butyl hydroperoxideOxidizing agent

Thiolation Reactions of Chiral Intermediates

Following the creation of the chiral epoxide, the next crucial step is the introduction of the thiol group through a thiolation reaction. This typically involves the nucleophilic ring-opening of the epoxide. The regioselectivity of this ring-opening is critical for the successful synthesis of 3-Mercapto-1-heptanol. Under basic or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring, which in the case of 2,3-epoxy-1-heptanol is the C3 position.

One documented method for the synthesis of the acetate derivative of (S)-3-Mercapto-1-heptanol involves treating the (2R,3R)-2,3-epoxy-1-heptanol intermediate with thiourea (B124793) in the presence of titanium tetraisopropoxide. This reaction proceeds to form the corresponding (2S,3S)-2,3-epithio-1-heptanol. Subsequent reduction of the epithio intermediate yields the desired mercaptan. researchgate.net

Other potential thiolating agents for the direct ring-opening of the epoxide include sodium hydrosulfide (B80085) (NaSH) and other sulfur nucleophiles. The reaction with these reagents would proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the site of attack.

Table 2: Thiolation of (2R,3R)-2,3-epoxy-1-heptanol

Thiolating AgentIntermediate/Product
Thiourea(2S,3S)-2,3-epithio-1-heptanol, then 3-Mercapto-1-heptanol
Sodium HydrosulfideDirect formation of 3-Mercapto-1-heptanol

Enantiomeric Excess Determination and Control

A critical aspect of stereoselective synthesis is the determination and control of the enantiomeric excess (ee) of the final product. The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other.

For mercapto alcohols like 3-Mercapto-1-heptanol, the enantiomeric excess is often determined using chiral chromatography techniques. Chiral gas chromatography (GC) is a particularly effective method. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. For instance, the enantiomeric distribution of the closely related compound 3-mercaptohexan-1-ol has been successfully determined using gas-phase chromatography on a cyclodextrin (B1172386) capillary column. A similar approach would be applicable to 3-Mercapto-1-heptanol.

The control of enantiomeric excess in this synthetic route is primarily established during the Sharpless asymmetric epoxidation step. The high fidelity of this reaction, when performed under optimized conditions, can lead to products with high enantiomeric purity. The subsequent thiolation and reduction steps are typically designed to proceed with high stereospecificity, thus preserving the enantiomeric excess established in the epoxidation. A reported synthesis of (S)-3-mercapto-1-heptyl acetate achieved an enantiomeric excess of 91%. researchgate.net

Non-Stereoselective Synthesis Pathways

Non-stereoselective synthesis pathways produce a racemic mixture of 3-Mercapto-1-heptanol, meaning both the (R) and (S) enantiomers are formed in equal amounts. These methods are generally less complex than their stereoselective counterparts.

Direct Thiolation of Heptenols

The direct addition of a thiol-containing reagent across the double bond of a heptenol, such as hepten-1-ol, represents a potential non-stereoselective route to 3-Mercapto-1-heptanol. This can be achieved through different mechanisms.

An acid-catalyzed addition of hydrogen sulfide (B99878) (H₂S) to a heptenol would be expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the sulfhydryl group (-SH) will add to the more substituted carbon. Depending on the specific isomer of heptenol used, this could potentially lead to the formation of 3-Mercapto-1-heptanol.

Alternatively, a free-radical addition of H₂S to a heptenol would proceed via an anti-Markovnikov mechanism. In this case, the sulfhydryl group would add to the less substituted carbon of the double bond.

Reductive Addition of Hydrogen Sulfide to Unsaturated Systems

Another potential non-stereoselective approach involves the reductive addition of hydrogen sulfide to an unsaturated precursor that already contains the desired carbon skeleton and hydroxyl group. For example, a precursor such as a heptenone could undergo a conjugate addition of a sulfur nucleophile, followed by reduction of the carbonyl group to an alcohol.

A more direct, though less common, method could involve the reductive cleavage of an epoxide with hydrogen sulfide. This would involve the ring-opening of a suitable epoxyheptane derivative with H₂S, followed by in-situ reduction. The regioselectivity of the initial epoxide opening would be a key factor in determining the final product.

Multi-step Reaction Sequences for Thiol and Alcohol Functionality Introduction

The synthesis of 3-mercapto-1-heptanol, particularly its chiral forms, is often accomplished through a well-defined multi-step pathway that builds the carbon skeleton and sequentially introduces the required hydroxyl and sulfhydryl groups. A notable stereoselective synthesis route commences from an unsaturated alcohol precursor, (E)-2-heptenol. researchgate.net

This sequence can be outlined in four principal steps:

Asymmetric Epoxidation : The synthesis begins with the Sharpless asymmetric epoxidation of (E)-2-heptenol. This reaction converts the alkene into a chiral epoxide, yielding (2R,3R)-2,3-epoxy-1-heptanol. This step is crucial as it establishes the stereochemistry of the final product.

Episulfidation : The resulting epoxy alcohol is then treated with a sulfur-donating reagent, such as thiourea, in the presence of a titanium catalyst. This converts the epoxide ring into an episulfide (thiirane) ring, forming (2S,3S)-2,3-epithio-1-heptanol. This reaction directly introduces the sulfur atom at the desired position with an inversion of stereochemistry. researchgate.net

Reductive Ring Opening : The episulfide ring is subsequently opened through reduction. This step breaks the carbon-sulfur bond of the three-membered ring to generate the free thiol group, yielding the target 3-mercapto-1-heptanol.

Acetylation (for derivatization) : For purification or characterization purposes, the alcohol or thiol functionality may be protected. For instance, acetylation can be performed to yield (S)-3-mercapto-1-heptyl acetate, which can then be deprotected to give the final alcohol. researchgate.net

This synthetic strategy is effective because it allows for high control over the stereochemistry and the specific placement of the functional groups.

Catalyst Systems and Reaction Optimization

The efficiency and selectivity of the synthesis of 3-mercapto-1-heptanol are highly dependent on the catalyst systems employed and the optimization of various reaction parameters.

Transition-Metal Catalysis in Thiolation

Transition metals play a pivotal role in the synthesis of 3-mercapto-1-heptanol, particularly in the introduction of the sulfur functionality. In the multi-step sequence described above, a titanium(IV) complex, specifically Titanium(IV) isopropoxide (Ti(OPr-i)4), is used to catalyze the conversion of the epoxide to the episulfide. researchgate.net Titanium complexes are well-suited for reactions involving allylic and homoallylic alcohols due to their ability to coordinate with the hydroxyl group, thereby directing the reaction at the nearby epoxide ring. nih.govnih.govsemanticscholar.org This coordination enhances the reactivity and selectivity of the transformation.

While transition metals are effective, the synthesis of organosulfur compounds can present challenges, as sulfur-containing molecules are known to act as poisons for some metal catalysts. bohrium.com Therefore, the choice of catalyst is critical to avoid deactivation and ensure high yields. The use of titanium in this context demonstrates a compatible system for this specific transformation.

Acid-Catalyzed Pathways

An alternative and general approach for the synthesis of β-hydroxy thiols involves the acid-catalyzed ring-opening of epoxides with a sulfur nucleophile. researchgate.netnih.gov In this pathway, the reaction is initiated by the protonation of the epoxide's oxygen atom by an acid catalyst. khanacademy.orgyoutube.com

This protonation makes the epoxide a much more reactive electrophile and weakens the carbon-oxygen bonds. A weak nucleophile, such as hydrogen sulfide (H₂S) or a thiol, can then attack one of the electrophilic carbons of the epoxide ring. youtube.com Under acidic conditions, the nucleophilic attack preferentially occurs at the more substituted carbon atom. youtube.comyoutube.com The final step involves deprotonation to yield the β-hydroxy thiol. This method provides a direct route to the desired 1,2-hydroxy-thiol arrangement.

Reaction Condition Parameters (Temperature, Pressure, Solvent Effects)

The optimization of reaction conditions is essential for maximizing yield and purity in the synthesis of 3-mercapto-1-heptanol. Key parameters include temperature, solvent, and reactant concentrations.

For the multi-step synthesis starting from (E)-2-heptenol, specific conditions are reported for each transformation. The epoxidation and subsequent episulfidation are typically carried out at controlled, often low to ambient, temperatures to maintain stereoselectivity. The choice of solvent is also critical; for instance, chlorinated solvents like chloroform (B151607) are used in certain steps. researchgate.net

Below is an interactive table summarizing the typical reaction parameters for the key synthetic steps.

StepCatalyst/ReagentSolventTemperaturePurpose
Epoxidation Sharpless ReagentChlorinated SolventControlled low temp.Create chiral epoxide
Episulfidation Thiourea / Ti(OPr-i)₄DichloromethaneAmbientConvert epoxide to episulfide
Reduction Reducing AgentEther or THFAmbientOpen episulfide to thiol
Acid-Catalyzed Opening Acid Catalyst / H₂SAlcohol or WaterAmbientForm β-hydroxy thiol

These parameters are fine-tuned in the laboratory to optimize the reaction rate and minimize the formation of byproducts. Pressure is not typically a critical parameter for these liquid-phase reactions and they are generally carried out at atmospheric pressure.

Scale-Up Considerations for Laboratory and Industrial Synthesis

Transitioning the synthesis of 3-mercapto-1-heptanol from a laboratory setting to an industrial scale introduces several important considerations.

Raw Material Cost and Availability : For large-scale production, the cost and sourcing of starting materials are paramount. While multi-step syntheses offer high purity and stereoselectivity, they can be expensive. Industrial processes often favor cheaper and more readily available starting materials, such as alcohols, which can be converted to thiols. google.com

Process Efficiency : Industrial synthesis prioritizes efficiency, often favoring continuous flow processes over batch processes. chemguide.co.uklibretexts.org Continuous manufacturing can offer better control over reaction parameters, improved safety, and higher throughput compared to the batch methods typically used in a lab.

Catalyst Cost and Recovery : The cost of transition-metal catalysts can be significant on a large scale. Therefore, developing methods that use low catalyst loadings or employ heterogeneous catalysts that can be easily recovered and recycled is an important industrial goal.

Waste Management and Safety : The synthesis of organosulfur compounds like 3-mercapto-1-heptanol involves reagents and products with strong, unpleasant odors. bohrium.commedium.com Effective containment, ventilation, and waste treatment systems are essential to manage the environmental and safety impact. The handling of potentially toxic and malodorous sulfur compounds requires specialized equipment and protocols.

Purification : Achieving high purity on a large scale requires efficient and scalable purification methods. Fractional distillation is a common technique for purifying volatile products like alcohols and thiols in an industrial setting. studymind.co.uk

Chemical Reactivity and Derivatization of 3 Mercapto 1 Heptanol

Thiol Group Transformations

The thiol group is known for its nucleophilicity and susceptibility to oxidation, making it a versatile handle for chemical modifications. rsc.orgbyjus.com

Oxidation Reactions to Disulfides and Sulfonic Acids

The sulfur atom in the thiol group of 3-mercapto-1-heptanol can exist in various oxidation states, leading to the formation of disulfides and sulfonic acids upon treatment with oxidizing agents. byjus.com

Mild oxidation of 3-mercapto-1-heptanol results in the formation of its corresponding disulfide, 3,3'-diheptyl-1,1'-diol disulfide. This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. chemistrysteps.com Common oxidizing agents for this transformation include iodine in the presence of a base, or even atmospheric oxygen. byjus.commasterorganicchemistry.com The reaction proceeds through a thiolate intermediate, which acts as a nucleophile, attacking another thiol molecule.

Vigorous oxidation of the thiol group with strong oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, leads to the formation of the corresponding sulfonic acid, 3-hydroxyheptane-1-sulfonic acid. byjus.comgoogle.com This transformation involves the insertion of three oxygen atoms onto the sulfur atom. The general mechanism for the oxidation of thiols to sulfonic acids can proceed through intermediate sulfenic and sulfinic acids. nih.gov

Table 1: Oxidation Products of 3-Mercapto-1-heptanol

Reactant Oxidizing Agent Product
3-Mercapto-1-heptanol Mild (e.g., I₂, O₂) 3,3'-Diheptyl-1,1'-diol disulfide

Thioether Formation and Alkylation Studies

The thiol group of 3-mercapto-1-heptanol can be readily alkylated to form thioethers (sulfides). This is typically achieved through a nucleophilic substitution reaction, most commonly an SN2 reaction. masterorganicchemistry.com The thiol is first deprotonated with a base, such as sodium hydroxide (B78521) or sodium hydride, to form the more nucleophilic thiolate anion. This thiolate then reacts with an alkyl halide (e.g., alkyl bromide or iodide) to displace the halide and form a new carbon-sulfur bond. masterorganicchemistry.com

The general reaction is as follows:

R-SH + Base → R-S⁻ (Thiolate) R-S⁻ + R'-X → R-S-R' (Thioether) + X⁻

A variety of alkylating agents can be used to introduce different alkyl groups onto the sulfur atom of 3-mercapto-1-heptanol, leading to a diverse range of thioether derivatives. The choice of solvent and temperature can influence the reaction rate and yield. Aprotic polar solvents are generally preferred for SN2 reactions.

Table 2: Examples of Thioether Synthesis from 3-Mercapto-1-heptanol

3-Mercapto-1-heptanol Derivative Alkylating Agent Product
3-Mercapto-1-heptanol Methyl iodide (CH₃I) 3-(Methylthio)-1-heptanol
3-Mercapto-1-heptanol Ethyl bromide (CH₃CH₂Br) 3-(Ethylthio)-1-heptanol

Nucleophilic Reactivity of the Thiol Moiety

The thiol group is a potent nucleophile due to the polarizability of the sulfur atom. rsc.org The thiolate anion, formed by deprotonation, is an even stronger nucleophile. masterorganicchemistry.com This nucleophilicity allows 3-mercapto-1-heptanol to participate in a variety of nucleophilic addition and substitution reactions.

For instance, the thiol group can undergo nucleophilic addition to electrophilic carbon-carbon double bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition). It can also add to carbonyl groups of aldehydes and ketones to form hemithioacetals and thioacetals, respectively. chemistrysteps.com These reactions are fundamental in organic synthesis for the formation of new carbon-sulfur bonds.

Hydroxyl Group Reactivity

The primary alcohol group in 3-mercapto-1-heptanol exhibits reactivity typical of alcohols, including esterification and etherification.

Esterification Reactions and Acetate (B1210297) Formation

The hydroxyl group of 3-mercapto-1-heptanol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. A well-documented example is the formation of 3-mercaptoheptyl acetate. leffingwell.com This reaction is typically catalyzed by an acid, such as sulfuric acid, or can be promoted by coupling agents.

The esterification to form 3-mercaptoheptyl acetate is of particular interest in the flavor and fragrance industry, as this compound possesses desirable sensory properties. leffingwell.com The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., water, chloride).

Table 3: Esterification of 3-Mercapto-1-heptanol

Reactant Acylating Agent Product
3-Mercapto-1-heptanol Acetic anhydride (B1165640) or Acetyl chloride 3-Mercaptoheptyl acetate leffingwell.com

Etherification and Alkoxylation

The hydroxyl group of 3-mercapto-1-heptanol can be converted into an ether through processes like the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

The general reaction is as follows:

R-OH + Strong Base → R-O⁻ (Alkoxide) R-O⁻ + R'-X → R-O-R' (Ether) + X⁻

This reaction allows for the introduction of a wide range of alkyl or aryl groups to the oxygen atom of 3-mercapto-1-heptanol.

Alkoxylation is another important transformation of alcohols, involving the reaction with epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to form polyether chains. This reaction is typically catalyzed by a base and results in the addition of oxyalkylene units to the hydroxyl group.

Nucleophilic Substitution Reactions

The thiol and hydroxyl groups of 3-Mercapto-1-heptanol can both participate in nucleophilic substitution reactions. The thiol group, being the sulfur analogue of an alcohol, contains a highly nucleophilic sulfur atom, especially in its deprotonated thiolate form (RS⁻) byjus.comchemistrysteps.com.

The hydroxyl group, while a weaker nucleophile than the thiol, can also undergo nucleophilic substitution. However, because the hydroxide ion (OH⁻) is a poor leaving group, the hydroxyl group must first be activated. This is typically achieved by protonation under acidic conditions to form a good leaving group (water), or by conversion to other derivatives like tosylates, which are excellent leaving groups youtube.com.

Table 1: Comparison of Nucleophilicity of Thiol and Hydroxyl Groups

Functional GroupRelative NucleophilicityCommon ReactantsProducts
Thiol (-SH)HighAlkyl halides, epoxidesThioethers, hydroxy thioethers
Hydroxyl (-OH)ModerateActivated alkyl halides, acid chloridesEthers, esters

Dual Functional Group Interactions

The proximate positioning of the thiol and hydroxyl groups in 3-Mercapto-1-heptanol allows for unique chemical transformations involving both functional centers. These reactions can proceed through intramolecular pathways or concerted reactions involving both groups.

Intramolecular cyclization of 3-Mercapto-1-heptanol can lead to the formation of heterocyclic compounds. For instance, under appropriate conditions, the hydroxyl group can act as a nucleophile, attacking an electrophilically activated carbon bearing the thiol group (or vice versa), leading to the formation of a cyclic thioether. The favorability of these cyclization reactions is governed by factors such as ring size stability and the specific reaction conditions employed. While specific studies on the intramolecular cyclization of 3-mercapto-1-heptanol are not prevalent, related reactions are known in organic synthesis .

The thiol and hydroxyl groups can react in concert or sequentially. For example, in the presence of a suitable di-electrophile, both the thiol and hydroxyl groups can be alkylated or acylated. The differential reactivity of the thiol and hydroxyl groups can also be exploited for selective functionalization. The greater acidity and nucleophilicity of the thiol group allow it to react preferentially under basic conditions chemistrysteps.comwikipedia.org.

Synthesis of Structural Analogues and Derivatives for Research Applications

The functional groups of 3-Mercapto-1-heptanol serve as handles for the synthesis of various derivatives and structural analogues, which are valuable in research, particularly in the study of structure-activity relationships.

Mercapto-Esters: The hydroxyl group of 3-Mercapto-1-heptanol can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form mercapto-esters. These reactions are typically catalyzed by an acid or a base. The synthesis of mercapto-esters is a common practice in the development of flavor and fragrance compounds, as well as in the creation of functionalized materials matec-conferences.org.

Mercapto-Aldehydes: The primary alcohol group can be oxidized to an aldehyde to form 3-mercapto-heptanal. This transformation requires the use of mild oxidizing agents to avoid over-oxidation to a carboxylic acid and to prevent oxidation of the sensitive thiol group. The synthesis of mercapto-aldehydes is of interest due to their potent aromas and their presence in some natural products nih.gov.

Table 2: Synthesis of Mercapto-Esters and Mercapto-Aldehydes from 3-Mercapto-1-heptanol

DerivativeSynthetic TransformationReagents
Mercapto-EsterEsterificationCarboxylic acid (with acid catalyst), Acyl chloride (with base)
Mercapto-AldehydeOxidationMild oxidizing agents (e.g., PCC, DMP)

The synthesis of chain length homologs (e.g., 3-mercapto-1-hexanol (B33394), 3-mercapto-1-octanol) and branched isomers (e.g., 3-mercapto-2-methyl-1-heptanol) is crucial for investigating how structural modifications influence the chemical and biological properties of the molecule. These analogues are typically synthesized through multi-step organic syntheses, often involving the creation of the carbon skeleton followed by the introduction of the thiol and hydroxyl functionalities. For instance, the synthesis of 3-mercapto-1-hexanol is well-documented sigmaaldrich.com. The synthesis of branched-chain isomers, such as 4-methyl-3-heptanol, has also been explored in the context of pheromone research, highlighting the stereochemical challenges and the importance of precise synthetic control researchgate.net.

Isotopic Labeling for Mechanistic Studies

The investigation into the reaction mechanisms of thiols, such as 3-mercapto-1-heptanol, can be significantly enhanced through the use of isotopic labeling. This technique involves replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H or D) to track its position throughout a chemical transformation. wikipedia.org Analysis of the isotope's location in the reaction products helps to elucidate the reaction pathway, identify bond-breaking and bond-forming steps, and understand the stereochemistry of the reaction. uea.ac.uk

While specific studies employing isotopic labeling to probe the reactivity and derivatization of 3-mercapto-1-heptanol are not readily found, the general principles of this methodology can be applied. For instance, in studying the derivatization of thiols with reagents like maleimides or propiolates, deuterium labeling could clarify the mechanism of the thiol-Michael addition reaction. nih.govsemanticscholar.org

Hypothetical Application in a Derivatization Study

To illustrate how this technique could be applied, consider the derivatization of 3-mercapto-1-heptanol. A study could be designed using a deuterium-labeled version of the compound to understand the reaction mechanism.

Labeled Compound Potential Reaction Studied Information Gained from Labeling
3-Deuteromercapto-1-heptanolOxidation to disulfideElucidation of the role of the sulfhydryl proton in the rate-determining step.
1,1-Dideuterio-3-mercapto-1-heptanolEsterification of the hydroxyl groupConfirmation that the C-H bonds at the alcohol carbon are not involved in the reaction mechanism.

This table is a hypothetical representation of how isotopic labeling could be used in mechanistic studies of 3-mercapto-1-heptanol, as specific experimental data is not available in the reviewed literature.

The primary methods for detecting the position of stable isotopes in labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org These techniques allow researchers to distinguish between labeled and unlabeled molecules and to pinpoint the exact location of the isotopic atom. nih.gov Such studies are fundamental to advancing the understanding of reaction mechanisms in organic chemistry. nih.govacs.org

Analytical Methodologies for 3 Mercapto 1 Heptanol

Chromatographic Techniques

Chromatography is a fundamental analytical technique for the separation of compounds from complex mixtures. For a volatile and chiral compound like 3-Mercapto-1-heptanol, gas and liquid chromatography, including specialized chiral methods, are indispensable tools.

Gas Chromatography (GC) Applications and Retention Index Studies

Gas chromatography is a powerful technique for the analysis of volatile compounds such as 3-Mercapto-1-heptanol. In GC, the retention index (RI) is a standardized measure of a compound's retention time relative to a series of n-alkanes. This value helps in the identification of compounds by comparing experimental RI values with those from databases. The RI of a compound is dependent on the stationary phase of the GC column and the temperature program used.

For 3-Mercapto-1-heptanol, a non-polar retention index has been reported, which is valuable for its identification on non-polar stationary phases. While extensive databases of retention indices for various compounds on different stationary phases exist, specific experimental data for 3-Mercapto-1-heptanol on a wide range of columns can be limited. However, data for the closely related compound, 3-mercapto-1-hexanol (B33394), is available and can provide an estimation of the chromatographic behavior. The NIST WebBook provides retention indices for 3-mercaptohexanol on various non-polar and polar columns. For instance, on a standard non-polar column (e.g., HP-5), the retention index for 3-mercaptohexanol is reported to be around 1127 under temperature-programmed conditions.

Interactive Data Table: Retention Index of 3-Mercapto-1-heptanol
CompoundColumn TypeRetention Index (Inp)
3-Mercapto-1-heptanolNon-polar1215.7

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For thiols like 3-Mercapto-1-heptanol, reversed-phase HPLC is a common approach.

Research on the analysis of the related compound, 3-mercapto-1-hexanol, in complex matrices like wine, has demonstrated the utility of HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS). These methods often involve a solid-phase extraction (SPE) step for sample clean-up and concentration, followed by separation on a C18 column. The mobile phase typically consists of a gradient of an aqueous solution (often containing a small amount of acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. This allows for the efficient separation of the target analyte from other matrix components.

Chiral Chromatography for Enantiomeric Separation

3-Mercapto-1-heptanol possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities and sensory properties, their separation and quantification are of significant importance. Chiral chromatography is the primary technique used for this purpose.

The separation of enantiomers can be achieved directly or indirectly. The direct approach utilizes a chiral stationary phase (CSP) in either GC or HPLC. These CSPs are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. For chiral alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used in HPLC. In gas chromatography, chiral stationary phases derived from amino acids, such as Chirasil-Val, have proven effective for the separation of chiral alcohols, sometimes after derivatization.

The indirect method involves derivatizing the racemic alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column. Following separation, the individual diastereomers can be analyzed, and with knowledge of the CDA's stereochemistry, the absolute configuration of the original enantiomers can be determined.

Spectroscopic Identification and Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of a compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the most powerful tools for the characterization of 3-Mercapto-1-heptanol.

Mass Spectrometry (MS) for Structural Elucidation and Quantification (GC-MS, LC-MS/MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a highly sensitive and specific method for the identification and quantification of 3-Mercapto-1-heptanol.

In GC-MS, following separation on the GC column, the analyte is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (if stable enough to be observed) and a series of fragment ions that are characteristic of the molecule's structure. For 3-mercapto-1-hexanol, the mass spectrum shows characteristic ions that can be used for its identification.

Tandem mass spectrometry (MS/MS), often used in conjunction with LC, provides even greater selectivity and sensitivity. In LC-MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and then fragmented to produce a series of product ions. The transition from a specific precursor ion to a specific product ion can be monitored in a mode called multiple reaction monitoring (MRM), which is highly selective and allows for accurate quantification even in complex matrices. For the analysis of 3-mercapto-1-hexanol, specific precursor-product ion transitions are used for its quantification.

Interactive Data Table: Mass Spectrometry Data for 3-Mercapto-1-hexanol (as an analogue)
Ionization ModePrecursor Ion (m/z)Product Ions (m/z)Technique
EI134 (M+)100, 82, 67GC-MS
ESI+135 ([M+H]+)-LC-MS
ESI+ (MS/MS)13582, 100LC-MS/MS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of 3-Mercapto-1-heptanol.

While detailed, peer-reviewed experimental NMR spectral data for 3-Mercapto-1-heptanol is not extensively published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on each carbon. The protons on the carbon bearing the hydroxyl group (C1) would appear as a triplet. The proton on the carbon with the thiol group (C3) would likely be a multiplet. The protons of the methylene (B1212753) groups in the butyl chain would show complex splitting patterns, and the terminal methyl group would appear as a triplet. The protons of the hydroxyl and thiol groups would appear as singlets or multiplets, depending on the solvent and concentration, and their signals can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum would be expected to display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of these carbons would be indicative of their local electronic environment. The carbon attached to the hydroxyl group (C1) would be in the range of 60-65 ppm, while the carbon attached to the thiol group (C3) would be expected at a lower chemical shift, typically in the range of 35-45 ppm. The remaining carbons of the alkyl chain would appear in the upfield region of the spectrum.

Definitive assignment of all proton and carbon signals would require two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the qualitative analysis of 3-Mercapto-1-heptanol by identifying its key functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint that corresponds to the presence of specific chemical bonds and structural motifs.

Infrared (IR) Spectroscopy is particularly adept at identifying the hydroxyl (-OH) and thiol (-SH) groups characteristic of 3-Mercapto-1-heptanol. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. The strong, broad absorption band typically observed in the region of 3200–3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the alcohol group. masterorganicchemistry.comlibretexts.org The broadening of this peak is a direct consequence of intermolecular hydrogen bonding. libretexts.org In contrast, the S-H stretching vibration of the thiol group gives rise to a weaker, but sharp, absorption peak in the range of 2550–2600 cm⁻¹. researchgate.net The presence of both of these characteristic peaks in an IR spectrum provides strong evidence for the bifunctional nature of 3-Mercapto-1-heptanol. Additionally, the C-H stretching vibrations of the heptyl backbone are observed below 3000 cm⁻¹. masterorganicchemistry.com

Raman Spectroscopy , a complementary technique, measures the inelastic scattering of monochromatic light. It is particularly effective for analyzing bonds with low polarity, making it a valuable tool for studying the sulfur-containing functional groups in thiols. royalholloway.ac.uk The S-H stretching vibration, while weak in IR, can be observed in the Raman spectrum. More significantly, the C-S stretching vibration, typically found in the 600–800 cm⁻¹ region, provides a characteristic set of bands that aid in the identification of thiols. royalholloway.ac.uk Surface-Enhanced Raman Spectroscopy (SERS) is a specialized technique that can be used to characterize the interactions of thiols with metallic surfaces, such as gold, by analyzing the vibrations of the sulfur atom. spiedigitallibrary.orgacs.org

The combination of IR and Raman spectroscopy allows for a comprehensive functional group analysis of 3-Mercapto-1-heptanol. While IR is highly sensitive to the polar O-H bond, Raman spectroscopy offers distinct advantages for probing the C-S and S-H bonds.

Table 1: Characteristic Vibrational Frequencies for 3-Mercapto-1-heptanol Functional Groups

Functional Group Bond Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Method
Hydroxyl O-H Stretching (H-bonded) 3200 - 3600 (broad) IR
Thiol S-H Stretching 2550 - 2600 (weak, sharp) IR, Raman
Alkane C-H Stretching 2850 - 3000 IR

Advanced Detection and Quantification Strategies

Accurate quantification of 3-Mercapto-1-heptanol, especially at trace levels in complex matrices like food and beverages, necessitates advanced analytical strategies that go beyond simple chromatographic detection.

Stable Isotope Dilution Analysis (SIDA) for Enhanced Accuracy

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique that provides high accuracy and precision by mitigating matrix effects and variations in sample preparation and instrument response. The method involves "spiking" a sample with a known quantity of a stable isotope-labeled analog of the target analyte, which serves as an internal standard. For 3-Mercapto-1-heptanol, a deuterated form (e.g., 3-Mercapto-1-heptanol-d₂) is commonly used.

This isotopically labeled standard is chemically identical to the native analyte and thus exhibits the same behavior during extraction, derivatization, and chromatographic analysis. Any losses of the analyte during sample workup will be mirrored by proportional losses of the internal standard. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the labeled standard, typically using Gas Chromatography-Mass Spectrometry (GC-MS). This ratio is then compared to a calibration curve prepared with known concentrations of the native analyte and the labeled standard. The use of SIDA effectively compensates for analyte loss and ionization suppression or enhancement, leading to highly reliable quantitative data.

Derivatization Techniques for Improved Volatility and Detectability

The analysis of polyfunctional thiols like 3-Mercapto-1-heptanol by gas chromatography can be challenging due to their polarity and potential for thermal degradation or adsorption onto active sites in the GC system. Derivatization is a chemical modification process used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.

For thiols, a common derivatization strategy involves reaction with a reagent that targets the sulfhydryl group. For instance, pentafluorobenzyl bromide (PFBBr) reacts with the thiol group to form a stable thioether derivative. This derivative is not only more volatile but also highly electron-capturing, making it amenable to highly sensitive detection by an Electron Capture Detector (ECD) or by negative chemical ionization mass spectrometry (NCI-MS). Another approach is the reaction with reagents like N-ethylmaleimide (NEM) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBO) which can react with thiols to produce derivatives with excellent chromatographic properties. The hydroxyl group can also be derivatized, for example, through silylation, to further decrease polarity and improve peak shape.

Solid-Phase Extraction (SPE) and Sample Preparation Optimization

Effective sample preparation is critical for the successful analysis of trace levels of 3-Mercapto-1-heptanol, as it serves to isolate the analyte from interfering matrix components and to concentrate it prior to analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose.

The choice of SPE sorbent is crucial and depends on the properties of the analyte and the sample matrix. For a molecule like 3-Mercapto-1-heptanol, which contains both a polar alcohol group and a less polar thiol group within a hydrocarbon chain, a sorbent with mixed-mode retention characteristics may be effective. Reversed-phase sorbents (e.g., C18) can retain the molecule based on hydrophobic interactions of the heptyl chain. The optimization of the SPE protocol involves selecting the appropriate sorbent, conditioning the cartridge, optimizing the pH of the sample during loading, choosing wash solvents to remove interferences without eluting the analyte, and finally, selecting an elution solvent that ensures complete recovery of 3-Mercapto-1-heptanol. For volatile thiols, care must be taken throughout the process to prevent evaporative losses.

Challenges in Trace Analysis of Polyfunctional Thiols

The trace analysis of polyfunctional thiols such as 3-Mercapto-1-heptanol is fraught with analytical challenges stemming from their chemical reactivity, volatility, and susceptibility to matrix effects.

A primary challenge is the inherent instability of the thiol group, which is readily oxidized to form disulfides, especially in the presence of metal ions or oxygen. This can lead to significant underestimation of the analyte concentration if samples are not handled properly. Sample preparation steps, therefore, often require the addition of antioxidants or chelating agents like EDTA to preserve the integrity of the thiol.

Furthermore, the high reactivity of thiols can lead to irreversible adsorption onto active sites within the analytical system, such as the GC inlet liner, column, or transfer lines. This can result in poor peak shape, low recovery, and poor reproducibility. Thorough passivation of the chromatographic system is often necessary to obtain reliable results.

Matrix effects present another significant hurdle. In complex samples, co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal suppression or enhancement. This can severely compromise the accuracy of quantification. As discussed previously, the use of SIDA is the most effective way to compensate for these matrix-induced variations. The combination of the compound's volatility and its reactivity makes achieving high-throughput, accurate, and precise measurements a considerable analytical undertaking.

Table 2: Compound Names Mentioned in the Article

Compound Name
3-Mercapto-1-heptanol
3-Mercapto-1-heptanol-d₂
Pentafluorobenzyl bromide (PFBBr)
N-ethylmaleimide (NEM)
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBO)

Biochemical and Enzymatic Transformations of 3 Mercapto 1 Heptanol Non Human Focus

Biogenesis Pathways in Microorganisms

While microorganisms, particularly yeast, are known to be instrumental in the biogenesis of volatile thiols, specific pathways for 3-mercapto-1-heptanol are not well-documented. The following sections draw parallels from closely related compounds to infer potential mechanisms.

The yeast Saccharomyces cerevisiae is a key player in the formation of many flavor and aroma compounds during fermentation. It is known to convert aldehydes into their corresponding alcohols; for instance, it can bioconvert heptanal (B48729) to heptanol (B41253) nih.gov. While this demonstrates the yeast's capability to act on seven-carbon chain molecules, its specific metabolic role in the direct production or transformation of 3-mercapto-1-heptanol has not been extensively detailed. For the related compound 3-mercaptohexan-1-ol, S. cerevisiae is not primarily a de novo producer but rather acts to release the thiol from odorless precursors present in the fermentation medium nih.govanu.edu.au. It is plausible that S. cerevisiae could play a similar releasing role for 3-mercapto-1-heptanol if corresponding precursors were available.

The primary mechanism for the formation of volatile thiols like 3-mercaptohexan-1-ol by yeast is the enzymatic cleavage of non-volatile precursors. These precursors are typically S-conjugates of cysteine (Cys-3MH) or glutathione (B108866) (Glu-3MH) researchgate.netresearchgate.net. The pathway generally involves the following steps:

Formation of Glutathione Conjugate : A precursor molecule in a natural matrix reacts with glutathione, a tripeptide (γ-glutamyl-cysteinyl-glycine), often catalyzed by glutathione S-transferases (GSTs) researchgate.netnih.gov.

Conversion to Cysteine Conjugate : The glutathione conjugate is then catabolized. The glutamyl and glycyl residues are removed by peptidases, yielding the cysteine conjugate nih.govnih.gov.

Release of the Free Thiol : The crucial final step is the cleavage of the C-S bond in the cysteine conjugate by a yeast enzyme with carbon-sulfur β-lyase activity, which releases the free, volatile thiol nih.govresearchgate.net.

In S. cerevisiae, the enzyme primarily responsible for this release is a cystathionine (B15957) β-lyase, encoded by the STR3 gene nih.govresearchgate.net. This enzyme cleaves the cysteinylated precursor of 3MH to release the free thiol nih.gov. While this pathway is well-established for 3-mercaptohexan-1-ol and other thiols like 3-sulfanylpentan-1-ol nih.gov, direct evidence demonstrating the same enzymatic release of 3-mercapto-1-heptanol from its specific cysteine or glutathione conjugates by yeast is not prominently featured in current research.

Table 1: Key Enzymes and Precursors in Volatile Thiol Release (Based on 3-MH Model)

Component Name Role
Precursor S-3-(hexan-1-ol)-glutathione Initial, non-volatile conjugate formed in the natural matrix. researchgate.net
Precursor S-3-(hexan-1-ol)-L-cysteine Intermediate precursor, substrate for yeast β-lyase. researchgate.netnih.gov
Enzyme Glutathione S-transferase (GST) Catalyzes the initial conjugation with glutathione. researchgate.net
Enzyme γ-glutamyltranspeptidase Initiates the breakdown of the glutathione conjugate. nih.gov

| Enzyme | Cystathionine β-lyase (yeast) | Cleaves the cysteine conjugate to release the free thiol. nih.govresearchgate.net |

Metabolic engineering is a powerful tool used to enhance the production of desired chemicals in microorganisms researchgate.netnih.gov. Strategies often involve overexpressing key enzymes in a biosynthetic pathway or redirecting metabolic flux toward a specific product nih.gov.

For volatile thiols, research has focused on engineering S. cerevisiae strains to improve the release of compounds like 3MH from their precursors. A primary approach involves the overexpression of the STR3 gene, which boosts the yeast's carbon-sulfur β-lyase activity, leading to a significant increase in the concentration of the free thiol in the final product nih.govresearchgate.net.

However, the application of metabolic engineering to specifically produce 3-mercapto-1-heptanol is not described in the available literature. Such an effort would first require the identification of the specific biosynthetic pathway and its rate-limiting steps, including the necessary precursors and the enzymes capable of acting on a seven-carbon chain substrate.

Occurrence and Formation in Natural Systems

The presence of 3-mercapto-1-heptanol as a natural metabolite is not as widely reported as its six-carbon analog.

The formation of volatile thiols has been most extensively studied in grapes (Vitis vinifera) due to their profound impact on wine aroma researchgate.net. In grape juice, odorless precursors, namely the glutathione and cysteine conjugates of 3-mercaptohexan-1-ol, are present nih.govresearchgate.net. These precursors are formed in the grape berry through the conjugation of glutathione to (E)-2-hexenal, an unsaturated aldehyde derived from the oxidation of fatty acids. This conjugate is then processed into the cysteine conjugate, which is later cleaved by yeast during fermentation to release the aromatic 3-mercaptohexan-1-ol researchgate.netresearchgate.net.

There is no specific research available detailing a similar formation mechanism for 3-mercapto-1-heptanol in either Vitis vinifera or passion fruit (Passiflora edulis). The formation of a C7 thiol would require a corresponding C7 precursor, such as (E)-2-heptenal. While this aldehyde exists, its role in the biogenesis of 3-mercapto-1-heptanol in these specific fruits has not been established.

Degradation and Biotransformation Studies of 3-Mercapto-1-heptanol

While specific research on the microbial degradation and biotransformation of 3-mercapto-1-heptanol is not extensively documented in publicly available scientific literature, it is possible to postulate potential pathways based on established principles of microbial metabolism of thiols and primary alcohols. Microorganisms possess a diverse array of enzymes capable of transforming a wide range of organic molecules, and it is plausible that certain bacteria and fungi can utilize 3-mercapto-1-heptanol as a carbon and/or sulfur source.

Microbial Degradation Pathways

The microbial breakdown of 3-mercapto-1-heptanol would likely involve initial enzymatic attacks on its two functional groups: the thiol (-SH) and the primary alcohol (-OH). The degradation could proceed through separate or concurrent pathways targeting these moieties.

One proposed pathway could initiate with the oxidation of the thiol group. Analogous to the microbial metabolism of other alkylthiols, the sulfur atom could be successively oxidized to a sulfenic acid, then a sulfinic acid, and finally to a sulfonic acid. This process would increase the water solubility of the compound and facilitate further breakdown. Subsequently, the carbon chain could be metabolized through pathways such as beta-oxidation, similar to fatty acid degradation, after the conversion of the alcohol group to a carboxylic acid.

Alternatively, the degradation could commence at the alcohol group. The primary alcohol would likely be oxidized to 3-mercaptoheptanal by an alcohol dehydrogenase, and then further oxidized to 3-mercaptoheptanoic acid by an aldehyde dehydrogenase. From this point, the molecule could enter central metabolic pathways. The degradation of the heptyl carbon chain could proceed via beta-oxidation, releasing acetyl-CoA units. The fate of the thiol group in this pathway would depend on the specific enzymatic machinery of the microorganism. It might be released as hydrogen sulfide (B99878) or be oxidized while still attached to the carbon backbone.

A third possibility involves the initial cleavage of the carbon-sulfur bond, although this is generally a more stable bond. Specific microbial enzymes, such as C-S lyases, could potentially catalyze this reaction, releasing heptan-1-ol and hydrogen sulfide. The resulting heptan-1-ol would then be readily metabolized through oxidation to heptanoic acid and subsequent degradation.

Table 1: Hypothesized Microbial Degradation Pathways of 3-Mercapto-1-heptanol

PathwayInitial Enzymatic AttackKey Intermediate CompoundsFinal Products (Hypothesized)
Thiol Oxidation Pathway Oxidation of the thiol group3-Heptanol-1-sulfenic acid, 3-Heptanol-1-sulfinic acid, 3-Heptanol-1-sulfonic acidCarbon dioxide, water, sulfate
Alcohol Oxidation Pathway Oxidation of the alcohol group3-Mercaptoheptanal, 3-Mercaptoheptanoic acidCarbon dioxide, water, sulfate, biomass
C-S Bond Cleavage Pathway Cleavage of the carbon-sulfur bondHeptan-1-ol, Hydrogen sulfideCarbon dioxide, water, sulfate

Enzymatic Catabolism of the Thiol and Alcohol Moieties

The enzymatic breakdown of 3-mercapto-1-heptanol would be carried out by specific classes of enzymes capable of acting on its thiol and alcohol functional groups.

The catabolism of the thiol moiety would likely be initiated by monooxygenases or dioxygenases. These enzymes would catalyze the oxidation of the sulfur atom. For instance, a flavin-containing monooxygenase could oxidize the thiol to a sulfenic acid. Further oxidation steps would likely be enzyme-catalyzed as well. In some bacteria, the degradation of mercaptans proceeds via methylation followed by the action of a methylthio-alkane monooxygenase.

The enzymatic catabolism of the primary alcohol moiety is a well-understood process in microorganisms. mdpi.com This transformation is typically a two-step oxidation process:

Oxidation to an Aldehyde: The primary alcohol group of 3-mercapto-1-heptanol would be oxidized to the corresponding aldehyde, 3-mercaptoheptanal. This reaction is catalyzed by alcohol dehydrogenases (ADHs), a broad family of NAD(P)+-dependent enzymes. libretexts.orgwikipedia.org While the substrate specificity of ADHs varies, many have been shown to act on a range of primary alcohols, including those with longer carbon chains like hexanol and octanol. nih.govresearchgate.net

Oxidation to a Carboxylic Acid: The resulting aldehyde, 3-mercaptoheptanal, would then be rapidly oxidized to 3-mercaptoheptanoic acid. This step is catalyzed by aldehyde dehydrogenases (ALDHs), which are also NAD(P)+-dependent enzymes. researchgate.netwikipedia.org ALDHs are crucial for detoxifying aldehydes, which are generally reactive and toxic to cells. nih.gov

Following these initial transformations, the resulting 3-mercaptoheptanoic acid would be a substrate for further degradation, likely through the beta-oxidation pathway, which systematically shortens the carbon chain.

Table 2: Key Enzymes Potentially Involved in the Catabolism of 3-Mercapto-1-heptanol

Functional MoietyEnzyme ClassSpecific Enzyme (Example)Reaction Catalyzed
Thiol (-SH) MonooxygenaseFlavin-containing monooxygenaseOxidation of thiol to sulfenic acid
DioxygenaseCysteine dioxygenase (analogous)Oxidation of sulfur
Alcohol (-OH) DehydrogenaseAlcohol dehydrogenase (ADH)Oxidation of 3-mercapto-1-heptanol to 3-mercaptoheptanal
DehydrogenaseAldehyde dehydrogenase (ALDH)Oxidation of 3-mercaptoheptanal to 3-mercaptoheptanoic acid

Chemical Compound Information

Theoretical and Computational Studies of 3 Mercapto 1 Heptanol

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in 3-mercapto-1-heptanol is not static but rather a dynamic interplay of various conformations. Computational methods are instrumental in exploring these structures and their relative energies.

Conformational Isomers and Energy Landscapes

The flexible seven-carbon chain of 3-mercapto-1-heptanol, along with the rotational freedom around its carbon-carbon, carbon-oxygen, and carbon-sulfur bonds, gives rise to a multitude of conformational isomers. These isomers represent local minima on the potential energy surface of the molecule. Computational conformational analysis, often employing molecular mechanics or quantum mechanical methods, can systematically explore these possibilities.

Potential Conformational Isomers of 3-Mercapto-1-heptanol

This table illustrates a simplified set of possible conformational isomers based on the rotation around key dihedral angles. The actual energy landscape is significantly more complex.

Dihedral AngleOrientationRelative Energy (Hypothetical)Notes
C2-C3-C4-C5AntiLowGenerally the most stable conformation for alkyl chains.
C2-C3-C4-C5GaucheSlightly HigherIntroduces some steric strain.
H-S-C3-C2AntiVariesDepends on interactions with the rest of the molecule.
H-S-C3-C2GaucheVariesMay allow for intramolecular interactions.
H-O-C1-C2AntiVariesInfluenced by the potential for hydrogen bonding.
H-O-C1-C2GaucheVariesMay be stabilized by intramolecular hydrogen bonding.

Stereochemical Considerations and Chirality

A critical aspect of the molecular structure of 3-mercapto-1-heptanol is its chirality. The carbon atom at the third position (C3), which is bonded to the thiol group, a hydrogen atom, a propyl group, and an ethyl alcohol group, is a stereocenter. This means that 3-mercapto-1-heptanol exists as a pair of enantiomers: (R)-3-mercapto-1-heptanol and (S)-3-mercapto-1-heptanol.

These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and sensory properties. While computational studies can model both enantiomers, determining the absolute configuration of each typically requires comparison with experimental data, such as that from chiral chromatography. The presence of this chiral center is a key feature that influences the molecule's interactions with other chiral molecules, such as receptors in biological systems.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within 3-mercapto-1-heptanol dictates its chemical reactivity. Computational quantum chemistry methods provide a means to probe this electronic structure and predict how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. DFT calculations can be employed to map out the potential energy surfaces of chemical reactions involving 3-mercapto-1-heptanol, identifying transition states and calculating activation energies. This allows for the prediction of the most likely reaction pathways.

For instance, DFT could be used to study the oxidation of the thiol group to form a disulfide or a sulfonic acid, or the dehydration of the alcohol to form an alkene. By comparing the calculated energy barriers for different potential reactions, one can predict which reaction is more likely to occur under specific conditions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO represents the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

For 3-mercapto-1-heptanol, the HOMO is likely to be localized on the sulfur or oxygen atoms due to their lone pairs of electrons, making these sites susceptible to attack by electrophiles. The LUMO, conversely, would be associated with antibonding orbitals, indicating regions where the molecule can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. A computational study on the related compound 4-heptanol (B146996) provides insight into the likely nature of these orbitals.

Illustrative Frontier Molecular Orbital Data

This table presents hypothetical FMO data for 3-mercapto-1-heptanol, based on general principles and data from similar molecules. Actual values would require specific DFT calculations.

OrbitalEnergy (eV) (Hypothetical)Likely LocalizationImplication for Reactivity
HOMO-9.5Lone pairs of Sulfur and OxygenSite of nucleophilic attack (electron donation).
LUMO+1.2σ* orbitals of C-S, C-O, and C-H bondsSite of electrophilic attack (electron acceptance).
HOMO-LUMO Gap10.7Indicates relatively high kinetic stability.A larger gap suggests less reactivity.

Intermolecular Interactions

The physical properties and biological activity of 3-mercapto-1-heptanol are heavily influenced by its interactions with other molecules. Computational methods can be used to model and quantify these non-covalent interactions.

The primary intermolecular forces at play for 3-mercapto-1-heptanol are hydrogen bonding and van der Waals forces (specifically, London dispersion forces and dipole-dipole interactions). The hydroxyl group is a potent hydrogen bond donor and acceptor. The thiol group can also act as a hydrogen bond donor, although it is generally weaker than the hydroxyl group.

Computational studies can model the formation of hydrogen bonds between 3-mercapto-1-heptanol molecules (self-association) or with other molecules, such as water or biological macromolecules. These models can provide information on the geometry and strength of these interactions. The long alkyl chain contributes significantly to the molecule's van der Waals interactions, which are crucial for its solubility in nonpolar environments.

Potential Intermolecular Interactions of 3-Mercapto-1-heptanol

Type of InteractionFunctional Group InvolvedRole of 3-Mercapto-1-heptanolRelative Strength
Hydrogen BondingHydroxyl (-OH)Donor and AcceptorStrong
Hydrogen BondingThiol (-SH)Donor (weak) and Acceptor (weak)Weak to Moderate
Dipole-Dipole-OH and -SH groupsPermanent DipoleModerate
London Dispersion ForcesEntire Molecule (especially the heptyl chain)Induced DipoleModerate (increases with chain length)

Hydrogen Bonding Networks

The structure of 3-mercapto-1-heptanol, featuring both a hydroxyl (-OH) and a thiol (-SH) group, allows for the formation of complex hydrogen bonding networks. Hydrogen bonds play a critical role in defining the physical and chemical properties of substances. In the case of 3-mercapto-1-heptanol, both intramolecular and intermolecular hydrogen bonds are possible.

The hydroxyl group is a potent hydrogen bond donor and acceptor, while the thiol group is a weaker participant. The dominant interactions are expected to involve the hydroxyl group, leading to the formation of dimers and larger clusters in the pure substance. Computational studies on similar molecules, such as ether alcohols, have shown that intramolecular hydrogen bonding is significant in some structures, leading to the formation of ring-like conformations. mdpi.com For 3-mercapto-1-heptanol, an intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the sulfur atom of the thiol group, or vice-versa, though the former is more likely due to the higher electronegativity of oxygen.

Interaction Type Potential Participants in 3-Mercapto-1-heptanol Relative Strength
IntermolecularO-H···OStrong
IntermolecularO-H···SModerate
IntermolecularS-H···OWeak
IntramolecularO-H···SPossible, depends on conformation

Solvent Effects on Molecular Behavior

The behavior of 3-mercapto-1-heptanol in a solution is heavily influenced by its interactions with solvent molecules. weebly.com The dual nature of the 3-mercapto-1-heptanol molecule, with a polar head (hydroxyl and thiol groups) and a nonpolar heptyl tail, dictates its solubility and conformational preferences in different media.

In polar protic solvents, such as water or ethanol, the polar head of 3-mercapto-1-heptanol can engage in hydrogen bonding with the solvent molecules. This solvation of the polar groups will compete with the intramolecular and intermolecular hydrogen bonds that exist in the pure substance. The nonpolar heptyl chain will experience hydrophobic interactions, potentially leading to aggregation or specific orientations at interfaces.

In aprotic polar solvents, like acetone (B3395972) or dimethyl sulfoxide, the solvent can act as a hydrogen bond acceptor. This will disrupt the intermolecular hydrogen bonds between 3-mercapto-1-heptanol molecules but to a lesser extent than protic solvents.

In nonpolar solvents, such as hexane, the nonpolar heptyl chain will be well-solvated. The polar hydroxyl and thiol groups will tend to associate with each other, leading to the formation of intramolecular hydrogen bonds or intermolecular aggregates (micelle-like structures) to minimize their exposure to the nonpolar environment.

Solvent Type Dominant Interactions with 3-Mercapto-1-heptanol Expected Effect on Molecular Association
Polar Protic (e.g., Water)Hydrogen bonding with -OH and -SH groups, hydrophobic effects on the alkyl chain.Disruption of intermolecular hydrogen bonds, potential for micelle formation.
Polar Aprotic (e.g., Acetone)Dipole-dipole interactions, hydrogen bond acceptance by the solvent.Partial disruption of intermolecular hydrogen bonds.
Nonpolar (e.g., Hexane)Van der Waals forces with the alkyl chain.Promotion of intramolecular hydrogen bonding and intermolecular aggregation of polar groups.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between the chemical structure and a specific property of interest. For analogues of 3-mercapto-1-heptanol, QSPR can be a valuable tool for predicting properties like boiling point, water solubility, and partitioning behavior without the need for extensive experimental measurements.

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the chemical structure. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. For a series of mercapto-alcohols, relevant descriptors could include molecular weight, number of carbon atoms, polar surface area, and descriptors related to the hydroxyl and thiol groups.

Once the descriptors are calculated for a set of known compounds, a statistical method, such as multiple linear regression (MLR), is used to build a model that correlates the descriptors with the experimental property. nih.gov For example, a hypothetical QSPR model for predicting the octanol-water partition coefficient (logP) of mercapto-alcohols might take the following form:

logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + ...

The quality of the QSPR model is assessed by its statistical significance and its ability to predict the properties of compounds not used in the model development. nih.gov

Below is a hypothetical data table illustrating the types of data used in QSPR modeling for analogues of 3-mercapto-1-heptanol.

Compound Molecular Weight ( g/mol ) Polar Surface Area (Ų) Experimental logP
3-Mercapto-1-propanol92.1657.840.25
3-Mercapto-1-butanol106.1957.840.78
3-Mercapto-1-pentanol120.2157.841.31
3-Mercapto-1-hexanol (B33394)134.2457.841.84
3-Mercapto-1-heptanol148.2757.842.37 (Predicted)

Applications in Materials Science and Chemical Engineering Excluding Human/direct Consumer Product Use

Functionalization of Surfaces and Nanostructures

The presence of a thiol group in 3-mercapto-1-heptanol makes it an excellent candidate for the functionalization of noble metal surfaces, particularly gold, as well as various nanostructures. This capability is foundational for creating advanced materials with tailored surface properties.

The strong affinity between sulfur and gold is a well-established principle for creating highly ordered, self-assembled monolayers (SAMs) on gold surfaces. The thiol group of molecules like 3-mercapto-1-heptanol can form a strong covalent-like bond with a gold substrate. This interaction leads to the spontaneous organization of the molecules into a dense, quasi-crystalline layer.

While direct studies on 3-mercapto-1-heptanol SAMs are not widely available, research on analogous compounds like 6-mercapto-1-hexanol (B159029) (MCH) provides significant insight. Studies have shown that MCH forms stable SAMs on gold, and these layers can undergo reorganization to become more closely packed over time. thegoodscentscompany.com The stability and reproducibility of these SAMs are critical for their application in sensors and other electronic devices. thegoodscentscompany.com The heptyl chain of 3-mercapto-1-heptanol would be expected to form a similarly ordered monolayer, with the hydrocarbon chains orienting away from the gold surface. The terminal hydroxyl group would then be exposed, creating a hydrophilic surface with potential for further chemical modification.

Key Characteristics of Thiol-Based SAMs on Gold:

PropertyDescriptionRelevance to 3-Mercapto-1-heptanol
Spontaneous Assembly The strong sulfur-gold bond drives the spontaneous formation of a monolayer when a gold substrate is exposed to a solution of the thiol.3-Mercapto-1-heptanol would be expected to readily form SAMs on gold surfaces.
High Degree of Order Van der Waals interactions between the alkyl chains lead to a highly ordered, crystalline-like structure.The seven-carbon chain of 3-mercapto-1-heptanol would contribute to the stability and order of the monolayer.
Tunable Surface Properties The terminal functional group of the thiol determines the chemical properties of the surface.The exposed hydroxyl groups of a 3-mercapto-1-heptanol SAM would create a hydrophilic surface.
Electrical Insulation The organic layer can act as a thin insulating barrier.This property is useful in the fabrication of molecular electronic components and sensors.

The same thiol-gold chemistry used for forming SAMs is also employed to functionalize gold nanoparticles (AuNPs). By attaching molecules like 3-mercapto-1-heptanol to the surface of AuNPs, their stability, solubility, and functionality can be precisely controlled. The thiol group acts as an anchor to the nanoparticle surface, while the hydroxyl group can be used for further conjugation of other molecules or to impart specific solubility characteristics.

For instance, studies using 6-mercapto-1-hexanol have demonstrated its use as a surface modification agent for AuNPs to facilitate the attachment of other ligands, such as protoporphyrin IX and folic acid. nih.gov This functionalization is a critical step in preparing nanoparticles for various applications. In a similar fashion, 3-mercapto-1-heptanol could serve as a foundational ligand for the surface modification of gold and other noble metal nanoparticles. The hydroxyl terminus provides a reactive site for esterification or other coupling reactions, allowing for the attachment of a wide range of molecules.

Role as a Chemical Intermediate in Complex Syntheses

The bifunctional nature of 3-mercapto-1-heptanol, possessing both a nucleophilic thiol group and a primary alcohol, makes it a valuable intermediate in multi-step organic syntheses. Each functional group can be reacted selectively under different conditions, allowing for the construction of more complex molecules.

The hydroxyl group can undergo typical alcohol reactions such as:

Oxidation to form an aldehyde or a carboxylic acid.

Esterification with carboxylic acids or their derivatives.

Conversion to a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions. jackwestin.comfiveable.me

The thiol group can undergo reactions such as:

Alkylation to form thioethers.

Oxidation to form disulfides.

Addition to alkenes and alkynes (thiol-ene and thiol-yne reactions).

This dual reactivity allows 3-mercapto-1-heptanol to be used as a building block. For example, the hydroxyl group could be protected, allowing for a reaction to take place at the thiol group. Subsequently, the protecting group on the alcohol could be removed, and a second, different reaction could be carried out at the hydroxyl site. While specific industrial syntheses using 3-mercapto-1-heptanol are not prominently documented, the chemical principles for using mercapto-alcohols as intermediates are well-established in organic synthesis. jackwestin.com

Research in Chemical Separations and Purification Methods

The distinct chemical properties of the thiol and hydroxyl groups in 3-mercapto-1-heptanol can be exploited in chemical separation and purification processes. The polarity difference between the hydroxyl group and the less polar thiol and alkyl chain can influence its behavior in various chromatographic techniques.

Gas Chromatography (GC): In the analysis of mixtures containing thiols and alcohols, specialized column chemistries are often required to achieve good separation. acs.org The presence of both functional groups in 3-mercapto-1-heptanol would necessitate careful selection of the stationary phase to avoid peak tailing and to resolve it from other components in a mixture.

Liquid Chromatography (LC): In reversed-phase high-performance liquid chromatography (HPLC), the polarity of 3-mercapto-1-heptanol would allow it to be separated from more or less polar compounds. Derivatization of the thiol group is a common strategy to enhance detection and improve chromatographic behavior. researchgate.net

Adsorption Methods: The separation of alcohols from mercaptans can be achieved through adsorption processes using materials like silica (B1680970) gel or activated alumina, where the more polar alcohol is preferentially adsorbed. google.com This principle could be applied to purify 3-mercapto-1-heptanol from non-polar impurities or to separate it from other thiols that lack a hydroxyl group.

Research into these separation methods is crucial for obtaining high-purity 3-mercapto-1-heptanol for its potential applications in materials science and as a chemical intermediate.

Future Research Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The efficient and stereoselective synthesis of 3-mercapto-1-heptanol remains a critical area for future research. Current synthetic strategies often involve multi-step processes that may lack the desired efficiency or stereochemical control. Future investigations should focus on developing novel synthetic methodologies that address these limitations.

Drawing inspiration from the synthesis of related compounds, such as (S)-3-mercapto-1-heptyl acetate (B1210297), which has been achieved via Sharpless asymmetric epoxidation of (E)-2-heptenol, similar enantioselective strategies could be adapted for 3-mercapto-1-heptanol. researchgate.net Research into biocatalytic routes, employing enzymes to create the chiral center with high enantiomeric excess, presents another promising avenue. The development of catalytic, asymmetric methods for the conjugate addition of a thiol equivalent to an α,β-unsaturated aldehyde or ester would be a significant advancement.

Key objectives for future synthetic research include:

Enhancing Stereoselectivity: Creating methods that allow for the selective synthesis of either the (R) or (S) enantiomer, which is crucial as they are likely to possess distinct sensory properties.

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Asymmetric Epoxidation High enantioselectivity, well-established methodology. researchgate.netMulti-step process, requires chiral reagents or catalysts.
Biocatalysis High stereospecificity, environmentally friendly conditions.Enzyme discovery and optimization, substrate specificity.
Catalytic Conjugate Addition Atom economy, potential for high efficiency.Development of suitable catalysts, control of regioselectivity.
Reduction of Ketones Readily available starting materials.Stereoselective reduction of a corresponding keto-thiol or protected precursor.

Elucidation of Complete Biochemical Pathways in Diverse Organisms

While 3-mercapto-1-heptanol has been detected in hops and beer, the biochemical pathways leading to its formation are not well understood. researchgate.net This stands in contrast to the extensive research on 3-mercapto-1-hexanol (B33394) (3MH) in wine, where its biogenesis from non-volatile precursors in grapes has been extensively studied. researchgate.netnih.gov

Future research should aim to identify the precursors of 3-mercapto-1-heptanol in plants like hops. It is plausible that, similar to 3MH, it originates from cysteine and glutathione (B108866) conjugates of a C7 aldehyde or alcohol, such as (E)-2-heptenal. The metabolic processes within yeast and other microorganisms during fermentation that release the volatile thiol from these precursors are also a critical area of investigation. This involves identifying and characterizing the specific enzymes, such as β-lyases, responsible for cleaving the C-S bond. researchgate.net

Key research questions to be addressed include:

What are the primary non-volatile precursors of 3-mercapto-1-heptanol in hops and other plants?

Which yeast strains or other microorganisms are most effective at releasing 3-mercapto-1-heptanol during fermentation?

What are the specific enzymatic mechanisms and genetic factors controlling its release?

Does an alternative biogenesis pathway, such as the addition of hydrogen sulfide (B99878) (H₂S) to C7 unsaturated compounds, contribute significantly to its formation? researchgate.net

Advancements in Ultra-Trace Analytical Techniques for Complex Matrices

The potent sensory nature of volatile thiols means they often have an impact at extremely low concentrations (ng/L levels). mdpi.com Developing and refining analytical methods for the robust and accurate quantification of 3-mercapto-1-heptanol at these ultra-trace levels in complex matrices like beer, food, and biological samples is a priority.

Current state-of-the-art methods for similar thiols rely on derivatization followed by chromatography coupled with mass spectrometry. acs.org Future research should focus on optimizing these techniques specifically for 3-mercapto-1-heptanol. This includes the synthesis of a stable isotope-labeled internal standard (e.g., d₂-3-mercapto-1-heptanol) to enable accurate quantification by stable isotope dilution analysis (SIDA).

Furthermore, advancements in direct injection techniques and more sensitive mass spectrometry could potentially reduce or eliminate the need for extensive sample preparation and derivatization, leading to higher throughput analysis.

Analytical TechniquePrincipleFuture Research Focus
GC-MS/MS after Derivatization Volatile separation with mass spectrometric detection of a derivatized analyte (e.g., with PFBBr). acs.orgOptimization of derivatization efficiency and chromatographic separation for the C7 thiol.
LC-MS/MS after Derivatization Liquid-phase separation of a non-volatile derivative (e.g., with DTDP). acs.orgMethod validation for beer and hop matrices; improving limits of detection.
Gas Chromatography-Olfactometry (GC-O) Combines gas chromatography with human sensory detection to identify odor-active compounds. encyclopedia.pubDetermining the specific aroma character and odor detection threshold of the individual enantiomers.
Direct Analysis Mass Spectrometry Techniques like SIFT-MS or PTR-MS for real-time analysis of volatile compounds without chromatography.Improving selectivity and sensitivity for thiols in complex headspace.

Deeper Theoretical Understanding of Reactivity and Stereochemical Control

A fundamental understanding of the structure-property relationships of 3-mercapto-1-heptanol requires a deeper theoretical investigation. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model its geometric and electronic structure, as well as the reaction mechanisms for its synthesis and degradation.

A particularly important area for theoretical study is the origin of stereochemical control. As observed with 3-mercapto-1-hexanol, the different enantiomers can possess distinct aromas and sensory thresholds. researchgate.net Theoretical modeling could help elucidate the transition states in asymmetric syntheses or enzymatic reactions, providing insights into the factors that favor the formation of one enantiomer over the other. Understanding the interaction of the individual (R) and (S) enantiomers with olfactory receptors through molecular docking simulations is another exciting frontier that could explain differences in their sensory perception.

Exploration of New Chemical Engineering Applications and Materials Science Innovations

Beyond its role as a flavor compound, the unique bifunctional nature of 3-mercapto-1-heptanol—possessing both a thiol and a primary alcohol group—opens up possibilities for its use in chemical engineering and materials science. Research on related compounds, such as 6-mercapto-1-hexanol (B159029), has shown their utility in modifying the surface of gold nanoparticles for applications in targeted drug delivery. nih.gov

Future research could explore the self-assembly of 3-mercapto-1-heptanol on various metal surfaces to create functionalized monolayers. These could have applications in:

Sensors: Creating surfaces that can selectively bind to specific analytes.

Catalysis: Immobilizing catalytic species on nanoparticle surfaces.

Biomaterials: Developing biocompatible coatings for medical devices.

In polymer chemistry, 3-mercapto-1-heptanol could serve as a chain transfer agent in free-radical polymerizations or as a monomer in the synthesis of specialized polythioethers or polyesters with unique physical or optical properties. Its potential as a specialized solvent or as an intermediate in the synthesis of novel corrosion inhibitors or antioxidants also warrants investigation. The longer alkyl chain compared to its hexanol counterpart may confer different solubility, reactivity, and surface-adsorption properties, making it a target for creating materials with tailored characteristics.

Q & A

Basic: What are the standard analytical methods for characterizing 3-Mercapto-1-heptanol, and how should researchers validate purity and structural integrity?

Methodological Answer:

  • Techniques : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural features like the thiol (-SH) and hydroxyl (-OH) groups. Infrared (IR) spectroscopy can identify functional groups via characteristic absorption bands (e.g., S-H stretch at ~2500 cm⁻¹) .
  • Validation : Compare retention times and spectral data with authentic standards or published references (e.g., NIST Chemistry WebBook ). Report instrument parameters (e.g., column type, ionization mode) and statistical precision (e.g., %RSD for triplicate runs) .

Basic: How should researchers design a synthesis protocol for 3-Mercapto-1-heptanol while minimizing hazardous byproducts?

Methodological Answer:

  • Route Selection : Prioritize one-step synthesis using AI-powered retrosynthetic tools (e.g., Reaxys or PubChem) to identify feasible pathways with minimal intermediates .
  • Safety : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to reduce unreacted precursors .
  • Byproduct Mitigation : Incorporate scavengers (e.g., activated carbon) and validate purity via GC-MS .

Basic: What safety protocols are critical when handling 3-Mercapto-1-heptanol in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods to prevent inhalation exposure .
  • Emergency Measures : In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .
  • Environmental Control : Avoid drainage contamination; use spill kits with absorbent materials (e.g., vermiculite) .

Advanced: How can researchers resolve contradictions in reported toxicity data for 3-Mercapto-1-heptanol?

Methodological Answer:

  • Data Harmonization : Cross-reference studies using standardized assays (e.g., OECD Test Guidelines 423 for acute oral toxicity). Address variability by controlling variables like solvent choice (e.g., DMSO vs. saline) and animal models .
  • Statistical Rigor : Apply meta-analysis to aggregate datasets, reporting 95% confidence intervals and heterogeneity metrics (e.g., I² statistic) .
  • Gaps : Note that existing SDS lack acute toxicity data; fill gaps via in vitro assays (e.g., Ames test for mutagenicity) .

Advanced: What experimental strategies are recommended for studying the stability of 3-Mercapto-1-heptanol under varying storage conditions?

Methodological Answer:

  • Conditions : Test thermal stability (e.g., 4°C, 25°C, 40°C) and humidity levels (0-80% RH) over 6-12 months. Use amber glass vials to prevent photodegradation .
  • Analysis : Monitor decomposition via HPLC-UV for thiol oxidation products. Quantify degradation kinetics using Arrhenius plots .
  • Reporting : Include statistical significance (p < 0.05) for stability differences and justify sample sizes via power analysis .

Advanced: How can researchers optimize solvent systems for reactions involving 3-Mercapto-1-heptanol to balance reactivity and safety?

Methodological Answer:

  • Solvent Screening : Use green chemistry metrics (e.g., E-factor) to compare solvents like ethanol (low toxicity) vs. toluene (high volatility). Prioritize water-miscible solvents for easier waste management .
  • Reactivity : Test solvent effects on reaction rates (e.g., polarity, dielectric constant) using kinetic studies. Report solvent purity (e.g., HPLC-grade) and drying methods (e.g., molecular sieves) .

Basic: What are the best practices for conducting a literature review on 3-Mercapto-1-heptanol’s applications in organic synthesis?

Methodological Answer:

  • Search Strategy : Use Boolean operators in databases (Scopus, Web of Science) with keywords: “3-Mercapto-1-heptanol synthesis,” “thiol reactivity,” “heptanol derivatives” .
  • Critical Appraisal : Exclude non-peer-reviewed sources (e.g., commercial websites). Map knowledge gaps using PRISMA flow diagrams for systematic reviews .

Advanced: How should researchers address missing physicochemical data (e.g., log P, vapor pressure) for 3-Mercapto-1-heptanol?

Methodological Answer:

  • In Silico Prediction : Use tools like EPI Suite™ or ChemAxon to estimate log P and vapor pressure. Validate predictions with experimental measurements (e.g., shake-flask method for log P) .
  • Reporting : Disclose computational parameters (e.g., force fields, algorithms) and compare results with structurally analogous compounds (e.g., 2-Mercapto-1-hexanol) .

Basic: What statistical methods are essential for analyzing bioassay data involving 3-Mercapto-1-heptanol?

Methodological Answer:

  • Dose-Response : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use software (GraphPad Prism) for nonlinear regression .
  • Validation : Report replicates (n ≥ 3), confidence intervals, and ANOVA for group comparisons. Avoid claiming “significance” without p-values .

Advanced: How can researchers ensure reproducibility in synthesizing 3-Mercapto-1-heptanol across laboratories?

Methodological Answer:

  • Protocol Standardization : Publish detailed procedures (e.g., reagent grades, stirring speeds) following IUPAC guidelines .
  • Interlab Studies : Collaborate on round-robin tests to assess variability. Use Z-scores to quantify interlaboratory consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.